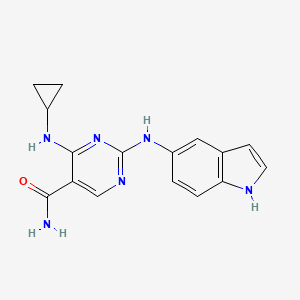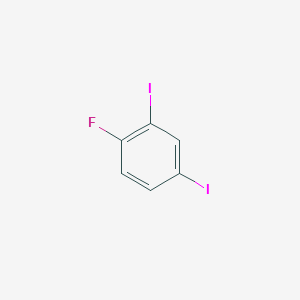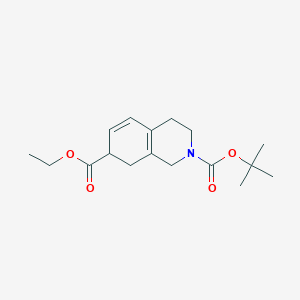
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Compounds of this class are often studied for their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the indole moiety: This step often involves coupling reactions, such as Suzuki or Stille coupling, using indole derivatives.
Cyclopropylamine addition: The cyclopropylamine group can be introduced via nucleophilic substitution reactions.
Final carboxamide formation: This can be done through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxamide group, potentially forming reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrimidine or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain kinases involved in cell signaling, thereby exerting anti-cancer effects.
類似化合物との比較
Similar Compounds
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxylate
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-thiol
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-sulfonamide
Uniqueness
Compared to similar compounds, 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of the cyclopropylamino and indole moieties can significantly influence its binding affinity and selectivity towards molecular targets.
特性
分子式 |
C16H16N6O |
|---|---|
分子量 |
308.34 g/mol |
IUPAC名 |
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H16N6O/c17-14(23)12-8-19-16(22-15(12)20-10-1-2-10)21-11-3-4-13-9(7-11)5-6-18-13/h3-8,10,18H,1-2H2,(H2,17,23)(H2,19,20,21,22) |
InChIキー |
YKYVBDDWMGCDGK-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871959.png)
![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)



![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B13871982.png)


![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)
![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)

